molecular formula C10H12ClNO B569472 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 91949-94-9

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B569472
CAS No.: 91949-94-9
M. Wt: 197.662
InChI Key: NUQMDSSVJGDKDB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed coupling reactions.

    Introduction of Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzofuran derivative with ethylamine under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride
  • 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
  • 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride

Uniqueness

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran core and ethanamine side chain allow for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMDSSVJGDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705496
Record name 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27404-32-6, 91949-94-9
Record name 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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